
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a carbonyl group The 2,3-dihydro-2-(4-nitrophenyl) substitution indicates that the compound has a nitrophenyl group attached to the second carbon of the dihydropyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aldehyde with a primary amine or ammonium salt in the presence of a catalyst. For example, the condensation of isatoic anhydride, an aromatic aldehyde, and a primary amine or ammonium salt in the presence of aluminum methanesulfonate in an ethanol/water solution can yield the desired product . This method is advantageous due to its simplicity, high efficiency, and environmentally benign conditions.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods.
化学反应分析
Types of Reactions
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitrophenyl group makes the compound susceptible to nucleophilic substitution reactions, while the pyridinone ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction of the nitrophenyl group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridinone ring can yield quinazolinone derivatives, while reduction of the nitrophenyl group can produce aminophenyl-substituted pyridinones .
科学研究应用
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar dihydropyridinone ring structure and have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
1H-Indole-3-carbaldehyde derivatives: These compounds have a similar aromatic ring structure and are used as precursors for the synthesis of biologically active molecules.
Uniqueness
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
827622-85-5 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-5-6-12-11(7-10)8-1-3-9(4-2-8)13(15)16/h1-6,11-12H,7H2 |
InChI 键 |
DOJPLVZFFBQIBX-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



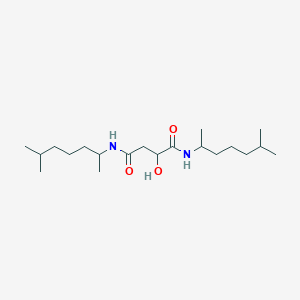
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
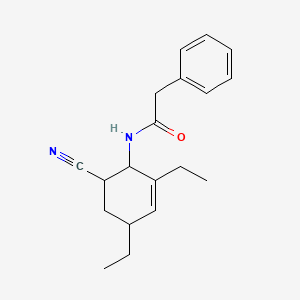

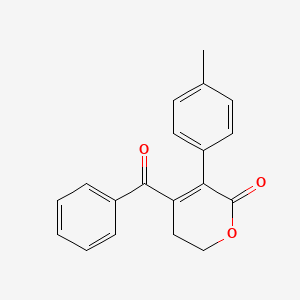
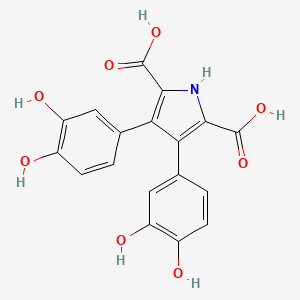
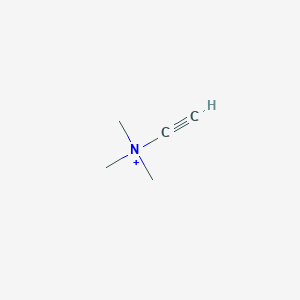
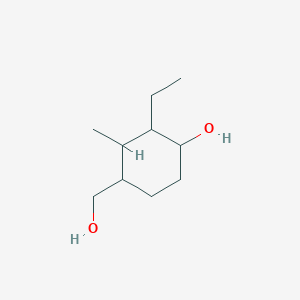
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)
![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
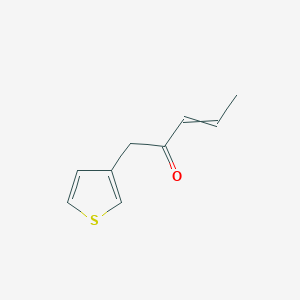
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
